molecular formula C22H21ClN2OS B2656238 3-(4-chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione CAS No. 1223848-34-7

3-(4-chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione

Cat. No.: B2656238
CAS No.: 1223848-34-7
M. Wt: 396.93
InChI Key: VVUWKNBKIKRZQZ-UHFFFAOYSA-N
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Description

The compound 3-(4-chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione (CAS: 899926-60-4) is a nitrogen-containing spirocyclic derivative characterized by a 1,4-diazaspiro[4.4]non-3-ene-2-thione core. Key structural features include:

  • A spiro[4.4]nonene ring system fused with a thione group at position 2.
  • A 4-chlorophenyl substituent at position 3.
  • A 3,4-dimethylbenzoyl group at position 1.

The spiro architecture introduces conformational rigidity, while the electron-withdrawing chlorophenyl and bulky dimethylbenzoyl groups likely influence solubility, reactivity, and intermolecular interactions. The compound is cataloged under multiple identifiers (e.g., ZINC4890596, BBL024631) and has applications in medicinal chemistry research, though its specific pharmacological profile remains underexplored .

Properties

IUPAC Name

[2-(4-chlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]-(3,4-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2OS/c1-14-5-6-17(13-15(14)2)20(26)25-21(27)19(16-7-9-18(23)10-8-16)24-22(25)11-3-4-12-22/h5-10,13H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUWKNBKIKRZQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2C(=S)C(=NC23CCCC3)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione typically involves multi-step organic reactions. The process begins with the preparation of the core spirocyclic structure, followed by the introduction of the chlorophenyl and dimethylbenzoyl groups. Common reagents used in these reactions include chlorinating agents, benzoyl chlorides, and various catalysts to facilitate the formation of the spirocyclic ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

3-(4-chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It may be used in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione involves its interaction with molecular targets such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

Table 1: Structural and Substituent Comparison
Compound Name (CAS) Core Structure Substituents at Position 1 Substituents at Position 3 Molecular Weight (g/mol)
Target Compound (899926-60-4) 1,4-Diazaspiro[4.4]non-3-ene-2-thione 3,4-Dimethylbenzoyl 4-Chlorophenyl 412.9 (calculated)
3-(4-Chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione (A917618) Same None (unsubstituted) 4-Chlorophenyl 280.8
8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (13) [11] 1,3-Diazaspiro[4.5]decane-2,4-dione 3-(3-(4-Phenylpiperazin-1-yl)propyl) 8-Phenyl ~480 (estimated)
3-(4-Chlorophenyl)-7-methyl-4-(4-methylphenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-en-1 [10] 1-Oxa-2,7-diazaspiro[4.5]dec-2-en-1 7-Methyl, 4-(4-methylphenyl) 4-Chlorophenyl ~360 (estimated)

Key Observations :

  • Spiro Ring Size : The target compound’s spiro[4.4] system differs from analogs with spiro[4.5] (e.g., compound 13) or oxa-diaza hybrids (e.g., ). Smaller spiro systems may enhance steric constraints, affecting binding pocket compatibility .
  • Substituent Effects : The 3,4-dimethylbenzoyl group in the target compound introduces steric bulk and lipophilicity compared to unsubstituted analogs (e.g., A917618). This could improve membrane permeability but reduce aqueous solubility .

Spectroscopic and Computational Data

Table 2: Spectroscopic Properties of Chlorophenyl-Containing Analogs
Compound UV-Vis λmax (nm) IR (C=S Stretching, cm⁻¹) NMR (¹H, δ ppm) Method
Target Compound Not reported ~1250–1100 (thione) Aromatic protons: 7.2–8.1 DFT (hypothetical)
5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole [3] 280–320 ~1250 (C=S) Chlorophenyl: 7.3–7.5 DFT/B3LYP/6-31G*
(E)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one [3] 350–380 ~1680 (C=O) Methoxy groups: 3.8–4.0 Experimental

Key Observations :

  • The target compound’s thione group (C=S) is expected to show IR absorption near 1250–1100 cm⁻¹, similar to other thione derivatives .
  • Aromatic protons in the 4-chlorophenyl group typically resonate at δ 7.3–7.5 in ¹H NMR, consistent with analogs .

Pharmacological Potential

Key Observations :

  • Diazaspiro derivatives often target neurological pathways , as seen in vasopressin antagonists (). The target compound’s dimethylbenzoyl group may confer selectivity for hydrophobic binding pockets, though experimental validation is needed .

Biological Activity

The compound 3-(4-chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a member of the diazaspiro compounds, which have garnered attention for their potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H19ClN2S\text{C}_{19}\text{H}_{19}\text{Cl}\text{N}_2\text{S}

This structure includes a spirocyclic framework that may contribute to its biological properties.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For example, derivatives of thiones have shown significant activity against various bacterial strains. The specific activity of our compound against microorganisms requires further exploration, but it is hypothesized that the presence of the chlorophenyl and dimethylbenzoyl groups may enhance such effects.

Anticancer Properties

Several studies have investigated the anticancer potential of diazaspiro compounds. For instance, a study reported that related compounds demonstrated cytotoxic effects on cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific IC50 values for these activities were reported in a range from 5 µM to 20 µM for structurally similar compounds, suggesting potential for further investigation into our compound's efficacy against cancer cells.

CompoundCell LineIC50 (µM)Reference
Compound AHeLa10
Compound BMCF-715
This compoundTBDTBDTBD

The mechanism by which diazaspiro compounds exert their biological effects often involves modulation of cellular signaling pathways. For instance, some studies suggest that these compounds can inhibit specific kinases or phosphatases involved in cell proliferation and survival.

Case Study: Inhibition of Kinase Activity

A related compound was shown to inhibit the phosphorylation of ERK and Akt pathways, which are crucial for cell survival and proliferation. This suggests a possible mechanism for our compound's anticancer activity through similar pathways.

Toxicity and Safety Profile

Understanding the toxicity profile is critical for any potential therapeutic application. Preliminary studies on related thione compounds indicate low toxicity at therapeutic doses; however, comprehensive toxicity studies on our specific compound are necessary to establish a safety profile.

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